molecular formula C10H14FNO3S B2588686 N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride CAS No. 2411306-01-7

N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride

Cat. No.: B2588686
CAS No.: 2411306-01-7
M. Wt: 247.28
InChI Key: FPMBKWSURLWCDE-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride is an organic compound with a complex structure that includes a sulfamoyl fluoride group, a methylphenoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride typically involves the reaction of N-methyl-N-[2-(4-methylphenoxy)ethyl]amine with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfamoyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve the use of solvents like acetonitrile or dichloromethane.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with water as the solvent.

Major Products Formed

    Substitution Reactions: Products include substituted sulfamoyl derivatives.

    Oxidation and Reduction: Products depend on the specific reagents used but may include oxidized or reduced forms of the compound.

    Hydrolysis: Products include sulfonic acids and related derivatives.

Scientific Research Applications

N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride involves its interaction with specific molecular targets. The sulfamoyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-(4-methoxyphenoxy)ethyl]sulfamoyl fluoride
  • N-Methyl-N-[2-(4-chlorophenoxy)ethyl]sulfamoyl fluoride
  • N-Methyl-N-[2-(4-fluorophenoxy)ethyl]sulfamoyl fluoride

Uniqueness

N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride is unique due to the presence of the methylphenoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity or selectivity for certain targets.

Properties

IUPAC Name

N-methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3S/c1-9-3-5-10(6-4-9)15-8-7-12(2)16(11,13)14/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMBKWSURLWCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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